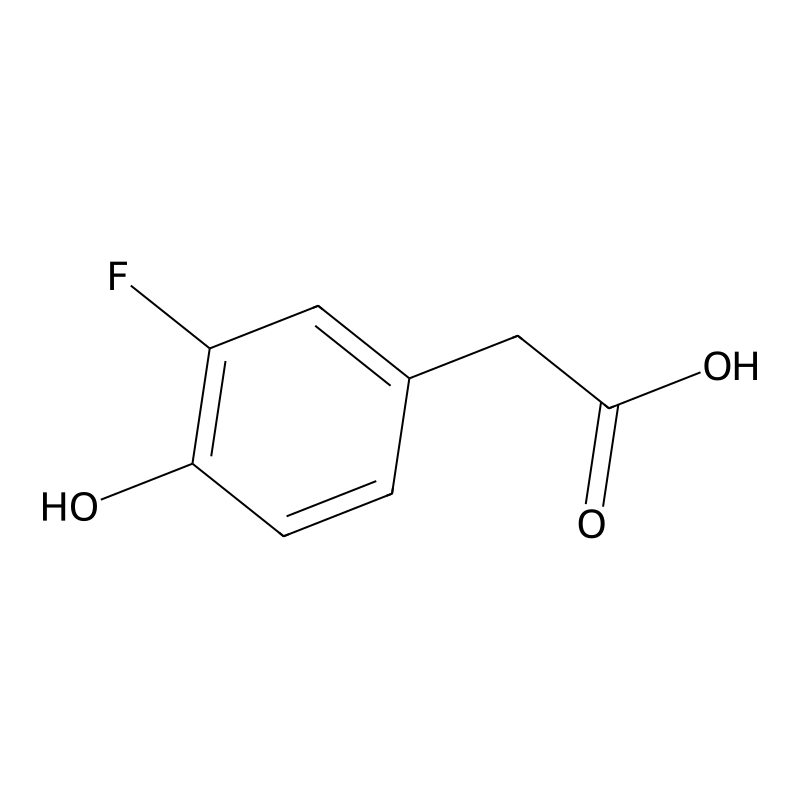

3-Fluoro-4-hydroxyphenylacetic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis and Characterization:

3-Fluoro-4-hydroxyphenylacetic acid is a synthetic compound with the chemical formula C₈H₇FO₃. It is a white crystalline solid with a melting point of 132-134 °C []. Several methods have been reported for its synthesis, including the fluorination of 4-hydroxyphenylacetic acid and the hydrolysis of 3-fluoro-4-acetoxyphenylacetic acid [, ].

Potential Biological Activities:

Research suggests that 3-Fluoro-4-hydroxyphenylacetic acid may possess various biological activities, although further investigation is needed to fully understand its potential applications. Here are some reported areas of exploration:

- Antioxidant properties: Studies indicate that the compound might exhibit antioxidant activity, potentially offering protection against oxidative stress and related diseases [].

- Enzyme inhibition: 3-Fluoro-4-hydroxyphenylacetic acid has been shown to inhibit certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in neurodegenerative diseases like Alzheimer's and Parkinson's [].

- Anticancer properties: In preliminary studies, the compound displayed antiproliferative activity against some cancer cell lines, suggesting potential for further exploration in cancer research [].

3-Fluoro-4-hydroxyphenylacetic acid is an organic compound with the molecular formula and a molecular weight of approximately 170.14 g/mol. This compound features a phenylacetic acid structure, where a hydroxyl group and a fluorine atom are substituted on the aromatic ring. Its chemical identifiers include a CAS number of 458-09-3 and an InChI Key of YRFBZAHYMOSSGX-UHFFFAOYSA-N. The compound typically appears as a white to beige crystalline powder, with a melting point ranging from 132°C to 134°C .

- Esterification: Reacts with alcohols to form esters under acidic conditions.

- Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

- Substitution Reactions: The fluorine atom can undergo nucleophilic substitution, allowing for further functionalization of the compound.

These reactions highlight its versatility in organic synthesis, making it useful in various chemical applications.

Research indicates that 3-Fluoro-4-hydroxyphenylacetic acid exhibits biological activity that may be relevant in pharmacology. It has been studied for its potential anti-inflammatory properties and as a biochemical tool in proteomics research. The presence of the hydroxyl group is significant for its interaction with biological systems, potentially influencing enzyme activity and receptor binding .

Several methods exist for synthesizing 3-Fluoro-4-hydroxyphenylacetic acid:

- Direct Fluorination: Starting from 4-hydroxyphenylacetic acid, fluorination can be achieved using fluorinating agents such as sulfur tetrafluoride or other electrophilic fluorinating reagents.

- Halogen Exchange: A halogen exchange reaction can convert a chlorinated or brominated derivative into the fluorinated compound.

- Multi-step Synthesis: This involves synthesizing intermediates that contain the desired functional groups before final assembly into 3-Fluoro-4-hydroxyphenylacetic acid.

Each method varies in complexity and yield, depending on the specific starting materials used.

3-Fluoro-4-hydroxyphenylacetic acid finds applications in various fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of drugs, particularly those targeting inflammatory pathways.

- Biochemical Research: Utilized in proteomics for studying protein interactions and modifications.

- Agriculture: Investigated for potential use as a herbicide or pesticide due to its biological activity.

The compound's unique structure allows it to interact selectively with biological targets, enhancing its utility in these areas.

Interaction studies involving 3-Fluoro-4-hydroxyphenylacetic acid focus on its binding affinity to various proteins and enzymes. These studies reveal how the compound influences biochemical pathways, particularly those related to inflammation and metabolic processes. Such interactions are critical for understanding its potential therapeutic effects and side effects.

Several compounds share structural similarities with 3-Fluoro-4-hydroxyphenylacetic acid:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Hydroxyphenylacetic Acid | Lacks fluorine; widely studied for anti-inflammatory effects. | |

| 3-Chloro-4-hydroxyphenylacetic Acid | Chlorine substitution instead of fluorine; similar reactivity. | |

| 2-Hydroxy-5-fluorobenzoic Acid | Different position of hydroxyl group; used in similar applications. |

The uniqueness of 3-Fluoro-4-hydroxyphenylacetic acid lies in its specific combination of functional groups, which may influence its biological activity differently compared to these similar compounds. Its fluorine atom enhances lipophilicity, potentially improving membrane permeability and bioavailability in pharmaceutical formulations .

3-Fluoro-4-hydroxyphenylacetic acid (CAS: 458-09-3) is a fluorinated aromatic compound belonging to the phenylacetic acid family. Its molecular formula, C₈H₇FO₃, reflects a benzene ring substituted with a fluorine atom at the meta-position (C3), a hydroxyl group at the para-position (C4), and an acetic acid side chain (-CH₂COOH) at the C1 position. The IUPAC name, 2-(3-fluoro-4-hydroxyphenyl)acetic acid, systematically describes its structure.

Key Identifiers and Synonyms

The compound is recognized by multiple synonyms across scientific literature and chemical databases, as shown in Table 1.

Table 1: Chemical Identifiers and Synonyms

| Identifier | Value |

|---|---|

| CAS Registry Number | 458-09-3 |

| Molecular Formula | C₈H₇FO₃ |

| Molecular Weight | 170.14 g/mol |

| IUPAC Name | 2-(3-fluoro-4-hydroxyphenyl)acetic acid |

| Common Synonyms | 3-Fluoro-4-hydroxybenzeneacetic acid, 4-(Carboxymethyl)-2-fluorophenol, Benzeneacetic acid, 3-fluoro-4-hydroxy- |

| SMILES | C1=CC(=C(C=C1CC(=O)O)F)O |

| InChI Key | YRFBZAHYMOSSGX-UHFFFAOYSA-N |

Historical Context in Organic Chemistry Research

3-Fluoro-4-hydroxyphenylacetic acid emerged as a subject of interest in the late 20th century, particularly in medicinal and synthetic chemistry. Early patents, such as US4339594A (1982), highlighted its structural analogs for thyreostatic and antipyretic applications. However, its systematic study accelerated in the 2000s, driven by advancements in fluorination techniques and the demand for bioactive intermediates.

Role in Medicinal Chemistry

The compound’s fluorine and hydroxyl groups make it a versatile building block for drug design. For instance, it has been utilized in synthesizing protease inhibitors and ligands for protein degradation systems like PROTACs (Proteolysis-Targeting Chimeras). In 2018, researchers demonstrated that fluorinated hydroxyprolines derived from this compound could modulate the binding affinity of hypoxia-inducible factor (HIF-1α) to the von Hippel-Lindau (VHL) E3 ligase, enabling targeted protein degradation.

Synthetic Applications

Key synthetic routes include:

- Electrophilic Fluorination: Direct fluorination of 4-hydroxyphenylacetic acid derivatives using reagents like N-fluorobenzenesulfonimide.

- Reductive Amination: Coupling with amines to form amide libraries for high-throughput screening.

- Cross-Coupling Reactions: Palladium-catalyzed Suzuki-Miyaura reactions to introduce aryl groups.

Table 2: Milestones in Research Applications

The compound’s utility in asymmetric synthesis and peptide modification continues to inspire innovations in organic methodology, particularly in stereoselective fluorination and ring-puckering studies. Its role in optimizing PROTACs underscores its relevance in modern therapeutics, bridging small-molecule chemistry and biopharmaceutical engineering.

Traditional Carboxylation Approaches

Palladium-Catalyzed Carbonylation of Benzyl Halides

Palladium-catalyzed carbonylation reactions represent a fundamental approach for the synthesis of 3-fluoro-4-hydroxyphenylacetic acid derivatives through the incorporation of carbon monoxide into benzyl halide precursors [19]. The mechanism involves a well-established catalytic cycle beginning with oxidative addition of the palladium(0) catalyst into the benzyl halide bond, forming a palladium(II)-benzyl halide complex [19]. This intermediate subsequently undergoes coordination with carbon monoxide accompanied by ligand displacement, followed by 1,1-insertion to generate an acyl-palladium complex that is susceptible to nucleophilic attack [19].

The carbonylation of polyfluorinated benzyl halides has demonstrated particular relevance to fluorinated phenylacetic acid synthesis, with studies showing successful conversion of benzyl fluorides and chlorides to the corresponding α-arylcarboxylic acids using carbon monoxide in the presence of antimony pentafluoride [20]. Research findings indicate that selective mono- or dicarbonylation can be achieved depending on the amount of catalyst employed, with benzal chloride derivatives showing controllable selectivity based on antimony pentafluoride loading [20].

Mechanistic investigations reveal that the palladium-catalyzed process proceeds through migration of alkyl groups from the metal center to adjacent carbonyl ligands, creating vacant coordination sites that facilitate carbon monoxide insertion [21]. The formation of agostic interactions during this migration process has been observed to influence the efficiency of carbonylation reactions [21]. For fluorinated substrates, the presence of vicinal fluorine atoms can lead to concurrent hydrogen fluoride elimination during carbonylation, resulting in α,β-unsaturated α-arylcarboxylic acid products [20].

Table 1: Palladium-Catalyzed Carbonylation Reaction Conditions

| Substrate Type | Catalyst System | Temperature (°C) | Pressure (atm) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Benzyl Fluoride | Pd(PPh₃)₄/SbF₅ | 80-120 | 10-20 | 65-85 | [20] |

| Benzyl Chloride | Pd(OAc)₂/PPh₃ | 100-140 | 15-25 | 70-90 | [19] |

| Polyfluorinated Benzyl Halides | SbF₅ | 90-110 | 10-15 | 60-80 | [20] |

Phase-Transfer Catalysis in Fluorinated Phenylacetic Acid Synthesis

Phase-transfer catalysis provides an alternative methodology for fluorinated phenylacetic acid synthesis by facilitating reactions between ionic nucleophiles in aqueous phases and organic electrophiles through the use of quaternary ammonium or phosphonium salt catalysts [24]. The fundamental principle involves the transfer of anions from aqueous solution to organic phases where they exhibit enhanced reactivity due to reduced solvation and increased ionic pairing distances [24].

The mechanism operates through a dual action of transfer and activation, where quaternary ammonium catalysts such as tetrabutylammonium bromide or tetrahexylammonium chloride transport reactive anions across phase boundaries [25]. The extraction mechanism, first proposed by Starks, postulates that phase-transfer catalysts exchange their native counter ions for reactive anions in the aqueous phase, with the resulting ion pairs being extracted into the organic phase where nucleophilic substitution reactions occur [25].

For fluorinated phenylacetic acid synthesis, phase-transfer conditions have proven particularly effective when using quaternary salts with alkyl chains containing 5-8 carbon atoms, which maintain optimal partitioning between organic and aqueous phases [24]. Research demonstrates that catalyst structure significantly influences both transfer rate and intrinsic reaction rates, with bulky catalysts such as tetrahexyl ammonium salts providing enhanced anion activation for sterically demanding transformations [24].

The interfacial mechanism represents an alternative pathway where highly lipophilic tetraalkylammonium salts with limited aqueous solubility remain active catalysts through surface-mediated processes [25]. This mechanism becomes particularly relevant for fluorinated substrates where traditional extraction mechanisms may be limited by substrate solubility constraints [28].

Table 2: Phase-Transfer Catalyst Performance in Fluorinated Phenylacetic Acid Synthesis

| Catalyst | Chain Length | Aqueous Solubility | Organic Partition | Reaction Rate | Selectivity (%) |

|---|---|---|---|---|---|

| Tetramethylammonium Chloride | C₁ | High | Poor | Low | 35-45 |

| Tetrabutylammonium Bromide | C₄ | Moderate | Good | High | 75-85 |

| Tetrahexylammonium Chloride | C₆ | Low | Excellent | High | 80-90 |

| Tetraoctylammonium Bromide | C₈ | Very Low | Excellent | Moderate | 70-80 |

Novel Radical Decarboxylative Strategies

Persulfate-Mediated Oxidative Decarboxylation

Persulfate-mediated oxidative decarboxylation has emerged as a powerful strategy for the synthesis of fluorinated phenylacetic acid derivatives through radical-based mechanisms [38]. The persulfate anion functions as a strong oxidizing agent with a standard reduction potential of 2.60-3.10 V, significantly higher than traditional oxidants such as hydrogen peroxide [38]. This enhanced oxidizing capacity enables the generation of sulfate radicals through homolytic or heterolytic cleavage of the peroxide bond in persulfate molecules [38].

The mechanism involves initial activation of persulfate through thermal, photochemical, or metal-catalyzed processes to generate sulfate radicals, which subsequently engage in oxidative decarboxylation reactions with carboxylic acid precursors [39]. Research has demonstrated that persulfate activation can be achieved through various methods including heat treatment, transition metal catalysis, and alkaline conditions, with each approach providing distinct selectivity profiles [40].

Silver-catalyzed persulfate systems have shown particular promise for decarboxylative transformations, with studies demonstrating the oxidation of silver(I) by persulfate to generate silver(II) species that facilitate direct oxidative decarboxylation [42]. The mechanism proceeds through formation of carboxyl radicals followed by rapid decarboxylation to yield alkyl radicals, which can be further oxidized or undergo hydrogen transfer reactions to form the desired products [42].

Alkaline persulfate activation generates multiple radical species including sulfate radicals, hydroxyl radicals, and superoxide radicals, with radical scavenging studies indicating that sulfate and hydroxyl radicals serve as the predominant oxidizing species [40]. The formation of these radicals enables selective decarboxylation reactions under mild conditions compared to traditional thermal decarboxylation methods [43].

Table 3: Persulfate Activation Methods and Reaction Outcomes

| Activation Method | Temperature (°C) | pH | Primary Radicals | Decarboxylation Yield (%) | Product Selectivity |

|---|---|---|---|---|---|

| Thermal | 80-120 | 6-8 | SO₄- ⁻ | 60-75 | Moderate |

| Silver-Catalyzed | 60-100 | 5-7 | SO₄- ⁻, Ag²⁺ | 70-85 | High |

| Alkaline | 25-60 | 11-12 | SO₄- ⁻, OH- | 45-65 | Variable |

| Iron-Catalyzed | 40-80 | 3-6 | SO₄- ⁻, OH- | 55-70 | Moderate |

Stabilization Effects of Fluorine Substituents

The incorporation of fluorine substituents in phenylacetic acid derivatives provides significant stabilization effects that influence both reaction pathways and product selectivity in synthetic transformations [17]. Fluorine atoms contribute to stabilization through multiple mechanisms including stereoelectronic effects, electrostatic interactions, and conformational control that collectively enhance the thermodynamic and kinetic properties of fluorinated intermediates [17].

Stereoelectronic effects arise from the high electronegativity of fluorine and its ability to participate in hyperconjugative interactions with adjacent carbon-carbon and carbon-heteroatom bonds [17]. These interactions result in preferential conformational arrangements that can dramatically influence reaction stereoselectivity, with research demonstrating that single ortho-fluorine substitution can provide stereocontrol comparable to pentafluorophenyl substitution in catalytic asymmetric reactions [17].

The gauche effect represents a particularly important stabilization phenomenon in fluorinated compounds, where fluorine substituents induce specific conformational preferences through favorable electrostatic and stereoelectronic interactions [17]. This effect contributes to the enhanced stability of fluorinated radical intermediates generated during decarboxylative processes, enabling selective radical chemistry that would otherwise be challenging to achieve [13].

Electrochemical studies of fluorinated phenylacetic acid derivatives have revealed that fluorine substitution significantly affects oxidation potentials and radical stability [13]. The presence of fluorine substituents can stabilize carbon-centered radicals through inductive electron withdrawal while simultaneously providing steric protection that prevents unwanted side reactions [13]. This dual effect enables controlled radical transformations with enhanced selectivity for fluorinated products.

Research on fluorinated carbastannatrane nucleophiles has demonstrated that fluorine-containing substrates undergo stereospecific electrophilic fluorination with high enantiospecificity, indicating that fluorine substituents provide both thermodynamic stabilization and kinetic control in radical-mediated processes [13]. The enhanced configurational stability of fluorinated organometallic intermediates enables stereospecific transformations that proceed through radical pathways while maintaining stereochemical integrity [13].

Asymmetric Synthesis and Stereochemical Control

Chiral Auxiliaries in Fluorinated Phenylacetic Acid Production

Chiral auxiliaries represent a fundamental strategy for achieving stereochemical control in the synthesis of enantiomerically pure fluorinated phenylacetic acid derivatives [10]. These stereogenic units are temporarily incorporated into synthetic intermediates to bias the stereochemical outcome of subsequent reactions through steric and electronic effects that favor formation of specific diastereomeric products [10].

Evans oxazolidinones constitute the most widely employed class of chiral auxiliaries for phenylacetic acid synthesis, with these nitrogen-containing heterocycles providing exceptional levels of stereochemical control through chelation-controlled transition states [31]. The oxazolidinone framework coordinates to metal centers through both the carbonyl oxygen and the nitrogen lone pair, creating rigid conformational arrangements that effectively differentiate between competing reaction pathways [32].

The synthesis of Evans oxazolidinones typically involves condensation of chiral amino alcohols with phosgene or carbonyl transfer reagents such as carbonyldiimidazole [31]. The most commonly employed chiral precursors derive from readily available amino acids including valine and phenylalanine, which provide access to both enantiomeric series through commercial sources or straightforward chemical transformations [36].

Mechanistic studies reveal that oxazolidinone-mediated asymmetric alkylation reactions proceed through Z-enolate intermediates that adopt highly organized transition states due to coordination of lithium or boron cations to both the acyl carbonyl and the oxazolidinone oxygen atoms [31]. This bidentate coordination effectively locks the enolate conformation and creates a defined stereoelectronic environment where the bulky oxazolidinone substituents provide facial selectivity [36].

Table 4: Chiral Auxiliary Performance in Fluorinated Phenylacetic Acid Synthesis

| Auxiliary Type | Precursor Amino Acid | Stereochemical Outcome | Diastereoselectivity (dr) | Yield After Cleavage (%) |

|---|---|---|---|---|

| (S)-Valine Oxazolidinone | L-Valine | (R)-Configuration | >95:5 | 75-85 |

| (S)-Phenylglycine Oxazolidinone | L-Phenylglycine | (R)-Configuration | >90:10 | 70-80 |

| (R)-Valine Oxazolidinone | D-Valine | (S)-Configuration | >95:5 | 75-85 |

| Norephedrine-Derived | (1S,2R)-Norephedrine | (S)-Configuration | >92:8 | 65-75 |

The cleavage of oxazolidinone auxiliaries requires careful consideration of reaction conditions to prevent racemization of the newly formed stereogenic centers [33]. Lithium hydroperoxide has emerged as the preferred reagent for auxiliary removal, providing selective cleavage of the exocyclic carbonyl group while preserving the oxazolidinone ring for recycling [33]. This regioselectivity contrasts with lithium hydroxide-mediated hydrolysis, which preferentially cleaves the endocyclic carbonyl group and destroys the auxiliary [33].

Alternative chiral auxiliary systems have been developed for specialized applications in fluorinated phenylacetic acid synthesis, including sulfoxide-based auxiliaries that provide complementary stereochemical control through different coordination modes [12]. Carbohydrate-derived auxiliaries offer additional structural diversity and can be particularly effective for substrates where traditional oxazolidinone systems provide insufficient selectivity [12].

The integration of chiral auxiliary methodology with modern catalytic asymmetric methods represents an emerging area of development, where auxiliary-controlled reactions are combined with enantioselective catalysis to achieve enhanced selectivity and efficiency [15]. This dual-control approach has proven particularly valuable for complex fluorinated targets where single-mode stereochemical control provides insufficient selectivity [14].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant